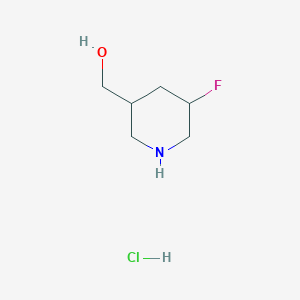

(5-Fluoropiperidin-3-yl)methanol hydrochloride

Overview

Description

(5-Fluoropiperidin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 5-fluoropiperidine with formaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoropiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 5-fluoropiperidine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Fluoropiperidine-3-carboxylic acid or 5-fluoropiperidine-3-aldehyde.

Reduction: 5-Fluoropiperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoropiperidin-3-yl)methanol hydrochloride has been investigated for its potential therapeutic applications:

- Cancer Treatment : Research indicates that compounds with similar piperidine structures can inhibit protein kinases associated with cancer cell proliferation. The ability to cross the blood-brain barrier makes it particularly interesting for treating central nervous system malignancies .

- Neurodegenerative Disorders : Its properties suggest potential use in developing treatments for diseases such as Alzheimer’s or Parkinson’s by targeting specific pathways involved in neurodegeneration .

Biochemical Research

This compound serves as a valuable tool in biochemical studies:

- Enzyme Studies : It is utilized to study mechanisms of enzyme action and inhibition, providing insights into enzyme kinetics and interactions .

- Biochemical Pathways : The compound aids in understanding various biochemical pathways by acting as a ligand for specific receptors .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various assays:

- In vitro Studies : In cellular assays targeting BCL6 degradation, the compound demonstrated comparable potency to leading inhibitors while exhibiting improved pharmacokinetic properties .

- Animal Models : Preclinical trials have shown promise in reducing tumor growth rates when administered alongside traditional chemotherapeutics, indicating synergistic effects .

Mechanism of Action

The mechanism of action of (5-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In general, the presence of the fluorine atom and hydroxymethyl group can influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action vary depending on its use. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors to exert its effects. In other applications, it may act as a building block for more complex molecules with desired properties.

Comparison with Similar Compounds

(5-Fluoropiperidine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

(3-Hydroxypiperidine): Lacks the fluorine atom, resulting in different chemical and physical properties.

(5-Chloropiperidin-3-yl)methanol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: (5-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination of functional groups provides the compound with distinct chemical properties, making it valuable for a wide range of applications in research and industry.

Biological Activity

(5-Fluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO, classified as a piperidine derivative. It features a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. This compound is of significant interest in both medicinal chemistry and biological research due to its unique structural properties and potential applications.

The biological activity of this compound is closely related to its structural characteristics. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which can influence its interactions with biological systems. The hydroxymethyl group is capable of participating in hydrogen bonding, potentially affecting the compound's binding affinity to various biological targets.

Molecular Targets

Research indicates that this compound may interact with specific enzymes or receptors, making it a valuable model for studying fluorinated compounds' effects in biological contexts. Its unique structure allows for exploration in various applications, including:

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Interaction : It can act as a ligand for various receptors, influencing cellular signaling processes.

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (5-Fluoropiperidine) | Lacks hydroxymethyl group | Less versatile in reactions |

| (3-Hydroxypiperidine) | Lacks fluorine atom | Different chemical properties |

| (5-Chloropiperidin-3-yl)methanol hydrochloride | Contains chlorine instead of fluorine | Varies in reactivity and application |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been evaluated for its potential therapeutic properties. Studies have shown that modifications to this compound can lead to analogs with enhanced pharmacological profiles. For instance, derivatives have been synthesized to improve efficacy against specific targets, demonstrating its utility as a lead compound in drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays indicate that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Example Study

A study published in 2023 evaluated the antibacterial effects of several fluorinated compounds, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity compared to traditional antibiotics .

Structure-Activity Relationship Studies

Research has also focused on understanding the structure-activity relationship (SAR) of this compound. By systematically varying the substituents on the piperidine ring and analyzing their effects on biological activity, researchers aim to identify key structural features that enhance efficacy and reduce toxicity.

Properties

IUPAC Name |

(5-fluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h5-6,8-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOFBFRKKRSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.